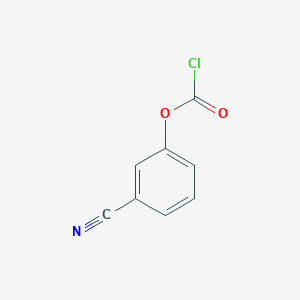
3-Cyanophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanophenyl chloroformate: is an organic compound with the chemical formula C_8H_4ClNO_2. It is a derivative of phenyl chloroformate, where a cyano group (-CN) is attached to the benzene ring at the meta position. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyanophenyl chloroformate can be synthesized through the reaction of 3-cyanophenol with phosgene (COCl_2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
3-Cyanophenol+Phosgene→3-Cyanophenyl chloroformate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using phosgene and 3-cyanophenol. The process is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyanophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-cyanophenol and hydrochloric acid.
Reduction: It can be reduced to 3-cyanophenyl alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Hydrolysis: Water or aqueous solutions are used.
Reduction: Reducing agents like LiAlH_4 are used under anhydrous conditions.
Major Products Formed:
Carbamates, carbonates, and thiocarbonates: from nucleophilic substitution.
3-Cyanophenol: from hydrolysis.
3-Cyanophenyl alcohol: from reduction.
Applications De Recherche Scientifique
Chemistry: 3-Cyanophenyl chloroformate is used as a reagent in organic synthesis to introduce the 3-cyanophenyl group into various molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules such as proteins and peptides. It can be used to introduce protective groups or to label biomolecules for detection and analysis.
Medicine: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). It is involved in the production of drugs that target specific biological pathways.
Industry: In the materials science industry, this compound is used in the production of polymers and advanced materials. It is also used in the manufacture of coatings and adhesives.
Mécanisme D'action
Mechanism of Action: The mechanism of action of 3-cyanophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (-COCl) is highly reactive and can form covalent bonds with nucleophilic sites on molecules such as amines, alcohols, and thiols. This reactivity allows it to modify biomolecules and other compounds, leading to the formation of carbamates, carbonates, and thiocarbonates.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, peptides, and other biomolecules. It can modify these targets by forming covalent bonds, which can alter their structure and function.
Comparaison Avec Des Composés Similaires
Phenyl chloroformate (C_7H_5ClO_2): Similar structure but lacks the cyano group.
Methyl chloroformate (C_2H_3ClO_2): A simpler chloroformate with a methyl group instead of a phenyl group.
Ethyl chloroformate (C_3H_5ClO_2): Similar to methyl chloroformate but with an ethyl group.
Uniqueness: 3-Cyanophenyl chloroformate is unique due to the presence of the cyano group, which imparts different reactivity and properties compared to other chloroformates. The cyano group can participate in additional chemical reactions and can influence the compound’s behavior in biological systems.
Propriétés
Formule moléculaire |
C8H4ClNO2 |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
(3-cyanophenyl) carbonochloridate |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-2-6(4-7)5-10/h1-4H |
Clé InChI |
HXMQKUCXFVKYBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
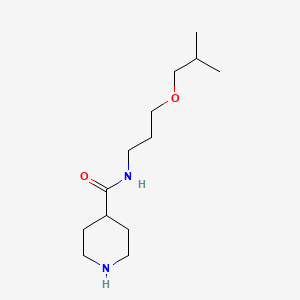

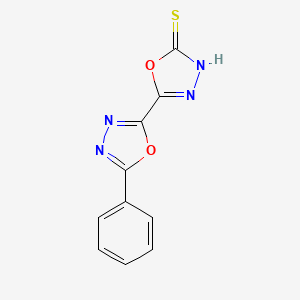

![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
![4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13234876.png)
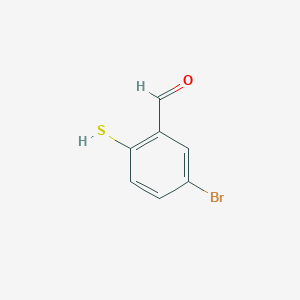
![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13234894.png)
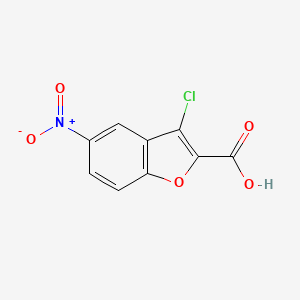
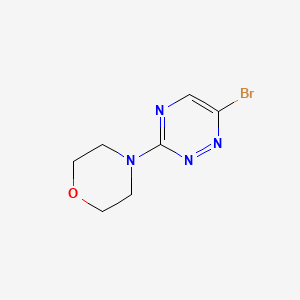
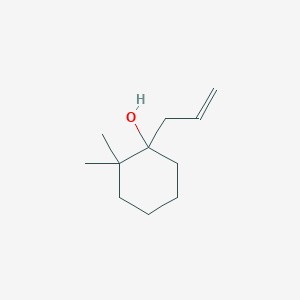
![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
